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Introduction
Kalata B1 is a prototypic cyclotide, a class of plant-derived peptides characterized by their

head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, known as a

cyclic cystine knot (CCK) motif.[1] This unique structure confers exceptional stability against

thermal, chemical, and enzymatic degradation, making cyclotides like Kalata B1 attractive

scaffolds for drug design and development. Recombinant expression in Escherichia coli

presents a scalable and cost-effective alternative to chemical synthesis or extraction from its

natural source, the plant Oldenlandia affinis.[1]

The primary strategy for the recombinant production of Kalata B1 in E. coli involves the

expression of a linear precursor peptide fused to a self-splicing intein.[1] This approach utilizes

the natural protein splicing mechanism of inteins to catalyze the formation of the circular

peptide backbone. Subsequent oxidative folding facilitates the correct formation of the three

disulfide bridges, yielding the biologically active Kalata B1.[1]

These application notes provide detailed protocols for the recombinant expression, purification,

cyclization, and folding of Kalata B1 in E. coli using an intein-based fusion system.

Data Presentation
Table 1: Summary of Quantitative Data for Recombinant Kalata B1 Production in E. coli
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CBD: Chitin Binding Domain, DTT: Dithiothreitol, GSH: Reduced Glutathione, GSSG: Oxidized

Glutathione, TCEP: Tris(2-carboxyethyl)phosphine, HPLC: High-Performance Liquid

Chromatography.
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Caption: Experimental workflow for the recombinant production of Kalata B1 in E. coli.
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Caption: Mechanism of membrane disruption by Kalata B1.

Experimental Protocols
Cloning of Kalata B1 Precursor into pTWIN1 Vector
This protocol describes the cloning of a synthetic gene encoding the Kalata B1 precursor into

the pTWIN1 expression vector, which contains two different inteins for N- and C-terminal

fusions. For Kalata B1 cyclization, a C-terminal fusion to the Mxe GyrA intein is typically used.

Materials:

Synthetic gene for Kalata B1 precursor (sequence to be designed with appropriate

restriction sites)

pTWIN1 vector (NEB, #N6951)

Restriction enzymes (e.g., NdeI and SapI)

T4 DNA Ligase

DH5α competent E. coli

LB agar plates with ampicillin (100 µg/mL)

Plasmid purification kit

Procedure:

Gene Design: Design the synthetic gene for the Kalata B1 precursor with an N-terminal

methionine (which is often cleaved by E. coli methionine aminopeptidase to expose an N-

terminal cysteine required for cyclization) and flanking restriction sites compatible with the

pTWIN1 multiple cloning site (e.g., NdeI at the 5' end and SapI at the 3' end).

Vector and Insert Preparation: Digest the pTWIN1 vector and the synthetic Kalata B1
precursor gene with the selected restriction enzymes (e.g., NdeI and SapI) according to the

manufacturer's instructions. Purify the digested vector and insert using a gel purification kit.
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Ligation: Ligate the digested Kalata B1 precursor insert into the prepared pTWIN1 vector

using T4 DNA Ligase.

Transformation: Transform the ligation mixture into competent DH5α E. coli cells and plate

on LB agar containing ampicillin. Incubate overnight at 37°C.

Screening and Sequencing: Screen colonies by colony PCR and restriction digestion of

purified plasmids to confirm the presence and correct orientation of the insert. Verify the

sequence of the insert by Sanger sequencing.

Expression of Kalata B1-Intein Fusion Protein
Materials:

pTWIN1-Kalata B1 plasmid

BL21(DE3) competent E. coli (NEB, #C2527)

LB medium with ampicillin (100 µg/mL)

IPTG (Isopropyl β-D-1-thiogalactopyranoside), 1 M stock solution

Procedure:

Transformation: Transform the pTWIN1-Kalata B1 plasmid into BL21(DE3) competent E. coli

and plate on LB agar with ampicillin. Incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 10 mL of LB medium with ampicillin and grow

overnight at 37°C with shaking.

Main Culture: Inoculate 1 L of LB medium with ampicillin with the overnight starter culture.

Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.[2]

Induction: Induce protein expression by adding IPTG to a final concentration of 0.4-0.5 mM.

[2][5][6]

Expression: Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight

at a lower temperature (e.g., 18-20°C) to potentially improve protein solubility.[2][6]
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Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell

pellet can be stored at -80°C.[2]

Purification and On-Column Cyclization of Kalata B1
Materials:

E. coli cell pellet

Column Buffer: 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5

Cleavage Buffer: Column Buffer containing 50 mM DTT

Chitin resin (NEB, #S6651)

Chromatography column

Procedure:

Cell Lysis: Resuspend the cell pellet from 1 L of culture in 20-30 mL of ice-cold Column

Buffer. Lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the soluble fusion protein.

Affinity Chromatography:

Equilibrate a chromatography column packed with chitin resin with 10 column volumes of

Column Buffer.

Load the clarified lysate onto the column at a flow rate of 0.5-1 mL/min.[7]

Wash the column with at least 20 column volumes of Column Buffer to remove unbound

proteins.[7]

On-Column Cleavage and Cyclization:

Flush the column with 3 column volumes of Cleavage Buffer to introduce DTT.[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.neb.com/en/protocols/fusion-protein-expression-e6901
https://www.benchchem.com/product/b1576299?utm_src=pdf-body
https://www.neb.com/en/protocols/affinity-purification-and-on-column-cleavage-e6901
https://www.neb.com/en/protocols/affinity-purification-and-on-column-cleavage-e6901
https://www.neb.com/en/protocols/affinity-purification-and-on-column-cleavage-e6901
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stop the column flow and incubate the column at 4°C for 16-40 hours to allow for intein-

mediated cleavage and cyclization of Kalata B1.[7]

Elution: Elute the cyclized Kalata B1 from the column with Column Buffer. Collect fractions

and analyze by SDS-PAGE.

Oxidative Folding and Final Purification of Kalata B1
Materials:

Eluted cyclized Kalata B1

Folding Buffer: 0.1 M Ammonium Bicarbonate, pH 8.0-8.5, containing 1 mM GSH and 0.2

mM GSSG.

Isopropanol

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

Oxidative Folding:

Dilute the eluted, cyclized Kalata B1 into the Folding Buffer.

Add isopropanol to a final concentration of 20-50% to improve folding efficiency.

Gently stir the solution at room temperature for 24-48 hours to allow for the formation of

the correct disulfide bonds.

Final Purification:

Purify the folded Kalata B1 by RP-HPLC.

Monitor the elution profile and collect the peak corresponding to correctly folded Kalata
B1.

Characterization:
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Confirm the identity and purity of the final product by mass spectrometry and NMR.

Conclusion
The recombinant expression of Kalata B1 in E. coli using an intein-mediated cyclization system

is a robust and efficient method for producing this therapeutically promising cyclotide. The

protocols outlined in this document provide a comprehensive guide for researchers to

successfully produce and purify Kalata B1 for further investigation and drug development

applications. Optimization of expression and folding conditions may be required to maximize

the yield and purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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